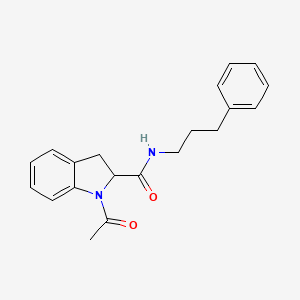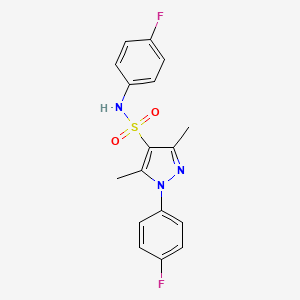
1-Acetyl-2,3-dihydro-N-(3-phenylpropyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the indole class of organic compounds Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
準備方法
The synthesis of 1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the use of 2,2-diphenylacetic acid in dry dichloromethane (DCM) with N,N’-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction mixture is stirred at room temperature for about 20 minutes . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE can be compared with other indole derivatives such as:
2,2-diphenyl-N-(3-phenylpropyl)acetamide: Similar in structure but with different functional groups.
Phenoxy acetamide derivatives: These compounds share some structural similarities but differ in their pharmacological properties.
The uniqueness of 1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE lies in its specific functional groups and the resulting biological activities.
特性
CAS番号 |
1095010-37-9 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
1-acetyl-N-(3-phenylpropyl)-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-18-12-6-5-11-17(18)14-19(22)20(24)21-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,19H,7,10,13-14H2,1H3,(H,21,24) |
InChIキー |
XNVBJJFWWBXGRH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NCCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylsulfanyl)-N-(4-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11267891.png)
![3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267892.png)
![8-fluoro-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11267893.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11267907.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267915.png)

![1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11267922.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11267926.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11267937.png)
![4-({1-[2-(butan-2-ylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-butylbenzamide](/img/structure/B11267938.png)
![N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267947.png)
![N-(2,4-difluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11267968.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11267973.png)
